molecular formula C19H16N4O5 B6108076 Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

Cat. No.: B6108076
M. Wt: 380.4 g/mol
InChI Key: FQUDPKNVCFNKBE-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a phenyl group and a carboxylate ester, along with a nitrobenzoyl group attached to the amino group. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Coupling Reaction: Finally, the nitrobenzoyl group is coupled with the amino group on the pyrazole ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Ethyl 5-[(4-aminobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

    Substitution: Various substituted pyrazole derivatives

    Hydrolysis: 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylic acid

Scientific Research Applications

Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and phenyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-[(4-aminobenzoyl)amino]-1-phenylpyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    Ethyl 5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxylate: Contains a methyl group, which affects its chemical properties and applications.

    Ethyl 5-[(4-chlorobenzoyl)amino]-1-phenylpyrazole-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(4-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-20-22(14-6-4-3-5-7-14)17(16)21-18(24)13-8-10-15(11-9-13)23(26)27/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDPKNVCFNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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